Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate
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Overview
Description
Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that belongs to the class of indoloquinoxaline derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation of appropriate starting materials to form the indoloquinoxaline core, followed by esterification to introduce the pentyl acetate group. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, or chloroform, and catalysts to facilitate the cyclocondensation reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indoloquinoxaline derivatives.
Scientific Research Applications
Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound’s potential therapeutic effects make it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action.
Mechanism of Action
The mechanism of action of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate include other indoloquinoxaline derivatives, such as:
- Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone
- Quinoxalin-2(1H)-one derivatives
- N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-(3-nitrophenyl)acrylamide
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy group and the pentyl acetate ester. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the compound’s electronic properties, while the pentyl acetate ester may affect its solubility and interaction with biological targets.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
pentyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
InChI |
InChI=1S/C22H23N3O3/c1-3-4-7-12-28-20(26)14-25-19-11-10-15(27-2)13-16(19)21-22(25)24-18-9-6-5-8-17(18)23-21/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3 |
InChI Key |
FIUIIDOAFAVPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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